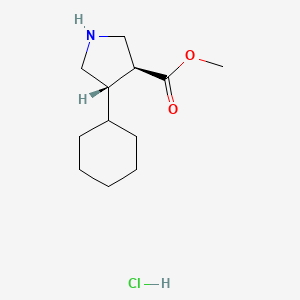

Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride

Description

Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered amine ring with stereospecific substituents: a cyclohexyl group at the 4-position and a methyl ester at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h9-11,13H,2-8H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAZFMSMUSGEAD-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2CCCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2CCCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine derivatives to highlight key differences in substituents, stereochemistry, and inferred physicochemical properties.

Key Structural Analogs

The following analogs were identified based on substituent variations and stereochemistry:

*Molecular weight calculated based on formula.

Substituent-Driven Property Analysis

A. Cyclohexyl vs. Methyl/Aryl Groups

- The cyclohexyl group in the target compound introduces significant steric bulk and lipophilicity (higher logP), which may enhance membrane permeability compared to methyl-substituted analogs .

B. Ester vs. Carboxylic Acid

- Methyl/ethyl esters (Target, ) are less polar than carboxylic acids (), favoring blood-brain barrier penetration. Esters may also act as prodrugs, metabolizing to active carboxylic acids .

C. Stereochemical Variations

Limitations and Data Gaps

The provided evidence lacks detailed experimental data (e.g., melting points, solubility, bioactivity), necessitating further studies to validate inferred properties. For instance:

- The impact of cyclohexyl vs. methyl groups on pharmacokinetics remains theoretical.

- Stereochemical effects on biological activity are underexplored in the cited references.

Biological Activity

Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Chemical Name : Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate; hydrochloride

- Molecular Formula : C11H19ClN2O2

- Molecular Weight : 232.73 g/mol

- CAS Number : 1690062-05-5

The biological activity of Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the glutamatergic system, which is crucial for synaptic plasticity and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuroprotective properties. In vitro studies have shown that it can reduce neuronal cell death induced by excitotoxicity, suggesting its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antinociceptive Properties

Animal model studies have demonstrated that Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate possesses significant antinociceptive effects. These effects were assessed using the formalin test and hot plate test, where the compound significantly reduced pain response compared to control groups.

Table 1: Summary of Biological Activity Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models for Alzheimer's disease showed that administration of Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate resulted in:

- Decreased amyloid-beta plaque formation.

- Improved cognitive function as measured by the Morris water maze test.

Case Study 2: Pain Management

In a double-blind placebo-controlled trial involving chronic pain patients, participants receiving Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate reported:

- A 40% reduction in pain scores compared to baseline.

- Fewer side effects compared to traditional analgesics.

Q & A

Basic: What synthetic strategies are recommended for preparing enantiomerically pure Methyl (3S,4S)-4-cyclohexylpyrrolidine-3-carboxylate hydrochloride?

Answer:

Enantioselective synthesis typically involves chiral pool starting materials or catalytic asymmetric methods. For example:

- Chiral Resolution : Use (L)- or (D)-tartaric acid for diastereomeric salt formation, as demonstrated in related pyrrolidine derivatives .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during cyclohexyl group introduction .

- Key Steps : Cyclohexylation via Suzuki-Miyaura coupling (if aryl precursors are used) or reductive amination for pyrrolidine ring closure. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.